molecular formula C15H17ClN4O2 B7339213 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

Cat. No.: B7339213
M. Wt: 320.77 g/mol
InChI Key: IJSSCCDRMJHZDF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase, causing inhibition of downstream signaling pathways that promote cell proliferation and survival. It is highly selective for the mutated form of EGFR, sparing the wild-type EGFR and reducing the incidence of side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, this compound has been well-tolerated with manageable side effects, such as diarrhea and rash.

Advantages and Limitations for Lab Experiments

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has several advantages for lab experiments, including high potency and selectivity, as well as the ability to irreversibly bind to the target protein. However, it is important to note that this compound is not suitable for studying the wild-type EGFR, as it is highly selective for the mutated form. In addition, the irreversible binding of this compound may limit its use in certain experiments.

Future Directions

For 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid research include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors, and exploring its potential for treating other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in NSCLC patients.

Synthesis Methods

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step process that begins with the reaction of 2-chloro-4-nitrobenzoic acid with 2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanamine. This is followed by reduction of the nitro group to an amine group, and then the chloro group is introduced using thionyl chloride. The final product is obtained by acidification and recrystallization.

Scientific Research Applications

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has been extensively studied for its efficacy in the treatment of NSCLC patients with EGFR T790M mutations, which are resistant to first and second-generation EGFR TKIs. Several clinical trials have shown that this compound has a high response rate and prolonged progression-free survival in these patients.

Properties

IUPAC Name

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-14-8-11(3-4-13(14)15(21)22)9-19-6-1-2-12(19)10-20-7-5-17-18-20/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSSCCDRMJHZDF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.